![molecular formula C17H26N2 B12915285 (3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-13-0](/img/structure/B12915285.png)
(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is a chiral amine compound with a unique structure that includes a cyclopentyl group, a 3-methylbenzyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a reductive amination reaction involving 3-methylbenzaldehyde and the intermediate amine.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Similar structure but lacks the 3-methyl group on the benzyl ring.
N-Cyclopentyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Similar structure but with the methyl group in a different position on the benzyl ring.
N-Cyclopentyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is unique due to the specific positioning of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
特性
CAS番号 |
820980-13-0 |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC名 |
(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2/c1-14-5-4-6-15(11-14)13-19(16-7-2-3-8-16)17-9-10-18-12-17/h4-6,11,16-18H,2-3,7-10,12-13H2,1H3/t17-/m0/s1 |
InChIキー |
IMCPUIVTWBMUJR-KRWDZBQOSA-N |
異性体SMILES |
CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCC3 |
正規SMILES |
CC1=CC(=CC=C1)CN(C2CCCC2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


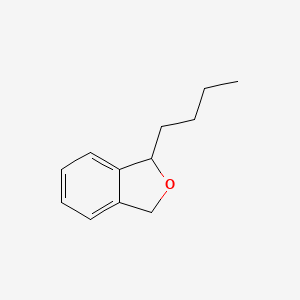

![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
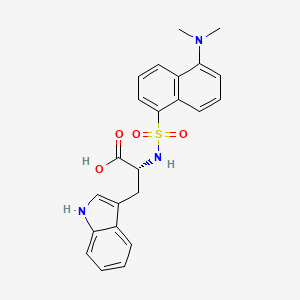
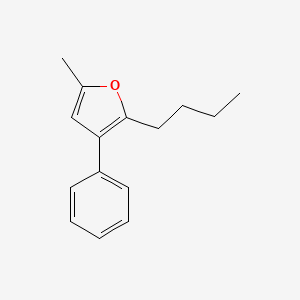

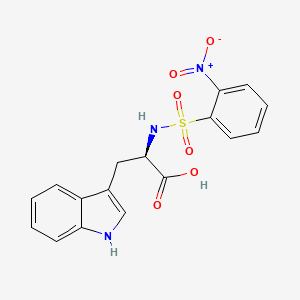

![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
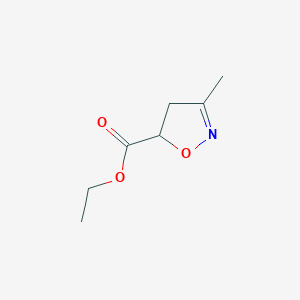
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

